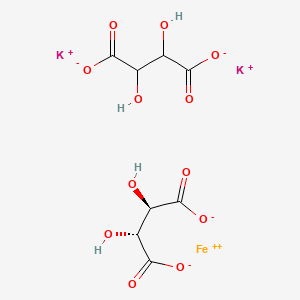
Potassium-iron(III)-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium-iron(III)-tartrate, also known as potassium ferric tartrate, is a coordination compound with the chemical formula K₃[Fe(C₄H₄O₆)₃]. It is composed of potassium cations and the complex anion ferric tartrate. This compound is known for its vibrant red color and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting potassium hydroxide (KOH) with iron(III) chloride (FeCl₃) and tartaric acid (C₄H₆O₆) in an aqueous solution. The reaction proceeds as follows: $$3 KOH + FeCl₃ + 3 C₄H₆O₆ → K₃[Fe(C₄H₄O₆)₃] + 3 HCl$$
Industrial Production Methods: On an industrial scale, the compound is produced by combining potassium carbonate (K₂CO₃) with iron(III) sulfate (Fe₂(SO₄)₃) and tartaric acid in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO).
Reduction: Reducing agents such as sodium thiosulfate (Na₂S₂O₃) and ascorbic acid (C₆H₈O₆) are used.
Substitution: Various ligands, such as ammonia (NH₃) and cyanide (CN⁻), can be used to replace the tartrate ligands.
Major Products Formed:
Oxidation: Products include ferric oxide (Fe₂O₃) and other oxidized forms of iron.
Reduction: Reduced forms of iron, such as ferrous oxide (FeO), are formed.
Substitution: New coordination complexes with different ligands are produced.
Applications De Recherche Scientifique
Potassium-iron(III)-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biological studies to investigate enzyme activities and metabolic pathways.
Industry: this compound is used in the textile industry for dyeing and printing fabrics.
Mécanisme D'action
The mechanism by which potassium-iron(III)-tartrate exerts its effects involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and proteins, altering their activity.
Pathways Involved: It can influence metabolic pathways, such as those involved in oxidative stress and cellular respiration.
Comparaison Avec Des Composés Similaires
Potassium-iron(III)-tartrate is unique in its composition and properties compared to other similar compounds:
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): Similar in structure but uses oxalate ligands instead of tartrate.
Potassium Ferricyanide (K₃[Fe(CN)₆]): Contains cyanide ligands and is used in different applications.
Potassium Ferric Oxalate (K₃[Fe(C₂O₄)₃]): Another iron(III) complex with oxalate ligands.
These compounds have distinct chemical properties and applications, making this compound unique in its utility and versatility.
Propriétés
Formule moléculaire |
C8H8FeK2O12 |
|---|---|
Poids moléculaire |
430.18 g/mol |
Nom IUPAC |
dipotassium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/2C4H6O6.Fe.2K/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |
Clé InChI |
LVDWFCFDJLHPEV-DGFHWNFOSA-J |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


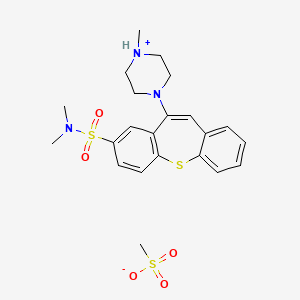
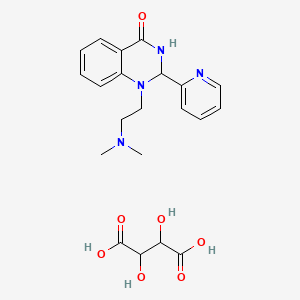
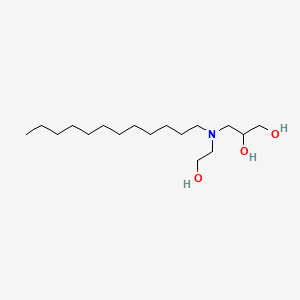
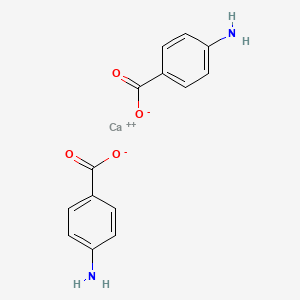
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)
![N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid](/img/structure/B15345951.png)



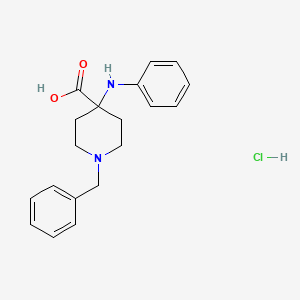
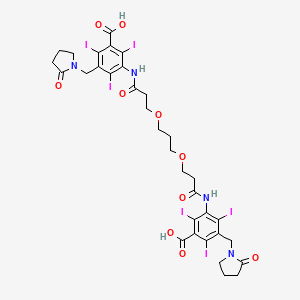
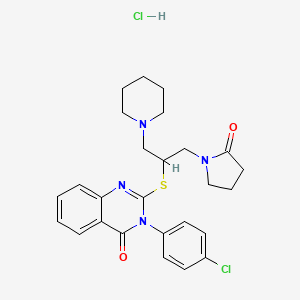
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)

